molecular formula C12H22N2O4 B7922779 [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid

[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7922779
M. Wt: 258.31 g/mol
InChI Key: PSZSZEWAVUEAEW-UHFFFAOYSA-N
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Description

[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing the compound to interact with biological molecules and exert its effects. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxy and phenyl group.

    (2-Boc-amino)ethyl methacrylate: Contains a Boc-protected amine and a methacrylate group.

    2-(tert-Butoxycarbonylamino)-1-ethanol: Features a Boc-protected amine and an ethanol moiety .

Uniqueness

What sets [2-(tert-Butoxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid apart is its unique combination of a pyrrolidine ring and an acetic acid moiety, which provides distinct chemical and biological properties. This structural uniqueness allows for specific interactions in chemical synthesis and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-7-9-5-4-6-14(9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZSZEWAVUEAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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